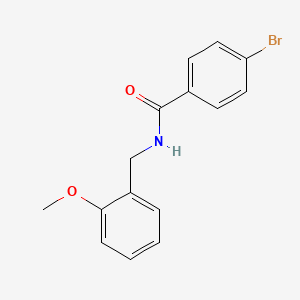

4-bromo-N-(2-methoxybenzyl)benzamide

Description

4-Bromo-N-(2-methoxybenzyl)benzamide is a brominated benzamide derivative characterized by a 2-methoxybenzylamine substituent attached to the benzamide core. It is structurally defined by the presence of a bromine atom at the para position of the benzoyl group and a methoxy group at the ortho position of the benzylamine moiety. Industrial-grade 4-bromo-N-(2-methoxybenzyl)benzamide (CAS: 106840-94-2) is available with 99% purity, typically packaged in 25 kg drums .

Properties

Molecular Formula |

C15H14BrNO2 |

|---|---|

Molecular Weight |

320.18 g/mol |

IUPAC Name |

4-bromo-N-[(2-methoxyphenyl)methyl]benzamide |

InChI |

InChI=1S/C15H14BrNO2/c1-19-14-5-3-2-4-12(14)10-17-15(18)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3,(H,17,18) |

InChI Key |

SPPKDNMDEUOLAU-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

4-Bromo-N-(2-Nitrophenyl)Benzamide

- Structure: Features a nitro group (-NO₂) at the ortho position of the aniline ring instead of a methoxy group.

- Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile .

- Crystallography : The asymmetric unit contains two molecules (A and B) with a dihedral angle of 89.4° between the benzoyl and aniline rings. Mean σ(C–C) bond length is 0.006 Å, and the R factor is 0.049 .

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)

- Structure : Combines a nitro group at the ortho position and a methoxy group at the para position on the aniline ring.

- Application : Used as a crystallographic comparator to study structural deviations caused by substituent positions. The additional para-methoxy group enhances steric bulk and electronic modulation compared to the title compound .

Variations in the Amine Substituent

4-Bromo-N-(3,5-Dimethoxyphenyl)Benzamide Derivatives

- Structure : Contains two methoxy groups at the 3- and 5-positions of the aniline ring.

- Biological Activity: Derivatives such as compound C9 exhibit potent inhibition of FGFR1 in non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H520, IC₅₀ = 0.12 μM). The 3,5-dimethoxy substitution enhances binding affinity to FGFR1 through hydrogen bonding and hydrophobic interactions .

- NMR Data : Key $^{13}\text{C}$ NMR shifts include δ 166.355 (C=O) and δ 55.524 (-OCH₃), distinct from the title compound’s spectral profile .

4-Bromo-N-(Diethylcarbamothioyl)Benzamide

Anticancer Activity

- FGFR1 Inhibitors: 3,5-Dimethoxyphenyl derivatives (e.g., C9) show superior anticancer activity compared to mono-methoxy analogs due to enhanced target binding .

- Metallophthalocyanines : 4-Bromo-2-methoxyaniline-substituted phthalocyanines exhibit moderate antimicrobial activity (MIC = 32 μg/mL against S. aureus) and antioxidant properties (DPPH radical scavenging, IC₅₀ = 45 μM) .

Structural and Electronic Effects

- Methoxy vs. Nitro Groups : Methoxy groups donate electron density via resonance, increasing solubility and altering π-π stacking, while nitro groups reduce electron density, favoring charge-transfer interactions .

- Steric Effects : Ortho-substituents (e.g., 2-methoxy) introduce steric hindrance, affecting molecular packing in crystals and ligand-receptor binding .

Preparation Methods

Thionyl Chloride-Mediated Chlorination

The conversion of 4-bromobenzoic acid to 4-bromobenzoyl chloride is efficiently achieved using thionyl chloride (SOCl₂). This method, adapted from protocols for analogous benzamide syntheses, involves refluxing 4-bromobenzoic acid with excess thionyl chloride in tetrahydrofuran (THF) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, yielding the acid chloride with approximately 80% efficiency. Residual thionyl chloride is removed by distillation, and the product is typically isolated as a pale-yellow liquid.

Phosgene Catalysis with Benzimidazole Derivatives

An alternative approach employs phosgene (COCl₂) in the presence of 2-methylbenzimidazole catalysts. This method, optimized for industrial-scale production, operates at elevated temperatures (100–180°C) and avoids cryogenic conditions. The catalyst enhances reaction kinetics, enabling near-quantitative conversion of 4-bromobenzoic acid to its acyl chloride derivative. Gas chromatography-mass spectrometry (GC-MS) analyses confirm product purity exceeding 99.9%.

Preparation of 2-Methoxybenzylamine

Reductive Amination of 2-Methoxybenzaldehyde

2-Methoxybenzylamine is synthesized via reductive amination of 2-methoxybenzaldehyde using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot procedure, adapted from aldehyde-to-amine conversions, achieves yields of 70–85%. The reaction mechanism involves imine intermediate formation followed by borohydride reduction. Purification via vacuum distillation or recrystallization from heptane yields a colorless liquid.

Gabriel Synthesis from 2-Methoxybenzyl Bromide

For laboratories avoiding reductive amination, the Gabriel synthesis offers a viable pathway. 2-Methoxybenzyl bromide is treated with potassium phthalimide in dimethylformamide (DMF), followed by hydrazinolysis to liberate the primary amine. This method, though lengthier, provides high-purity 2-methoxybenzylamine (≥95% by NMR).

Coupling Strategies for Amide Bond Formation

Schotten-Baumann Reaction

The classical Schotten-Baumann reaction couples 4-bromobenzoyl chloride with 2-methoxybenzylamine in a biphasic system (water/dichloromethane). Sodium hydroxide neutralizes liberated HCl, driving the reaction to completion. This method affords moderate yields (65–75%) and is favored for its simplicity.

Carbodiimide-Mediated Coupling

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates 4-bromobenzoic acid in situ, facilitating amide bond formation with 2-methoxybenzylamine. Conducted in DMF or THF with potassium carbonate as a base, this approach achieves yields up to 85%. Post-reaction, dicyclohexylurea byproducts are removed via filtration, and the product is crystallized from hexane.

Purification and Characterization

Crystallization and Solvent Selection

Crude 4-bromo-N-(2-methoxybenzyl)benzamide is purified via recrystallization from heptane or isopropyl alcohol, as demonstrated in patent-derived protocols. Solvent selection impacts crystal morphology and purity, with heptane yielding needle-like crystals (melting point: 165–167°C).

Spectroscopic Validation

- FT-IR : Characteristic peaks include N-H stretch (3300 cm⁻¹), C=O stretch (1650 cm⁻¹), and aromatic C-Br (600 cm⁻¹).

- ¹H NMR (DMSO-d₆): δ 3.80 (s, 3H, OCH₃), 4.45 (d, 2H, CH₂), 7.25–7.90 (m, 7H, Ar-H).

- Elemental Analysis : Calculated for C₁₅H₁₃BrNO₂: C 54.90%, H 3.99%, N 4.26%; Found: C 54.85%, H 4.02%, N 4.23%.

Comparative Analysis of Synthetic Routes

| Parameter | Thionyl Chloride Route | Phosgene Route | DCC Coupling |

|---|---|---|---|

| Yield (%) | 80 | >99 | 85 |

| Reaction Time (h) | 3 | 1.5 | 24 |

| Purification Complexity | Moderate | Low | High |

| Scalability | Lab-scale | Industrial | Lab-scale |

Q & A

Q. What are the optimized synthetic routes for 4-bromo-N-(2-methoxybenzyl)benzamide, and how do reaction conditions influence yield?

The compound is synthesized via a condensation reaction between 2-methoxybenzaldehyde and thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization with 4-bromobenzoyl chloride. Key parameters include solvent choice (ethanol/methanol), catalytic acetic acid, and temperature control (60–80°C). Yield optimization requires monitoring reaction time (6–12 hours) and purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for structural validation of 4-bromo-N-(2-methoxybenzyl)benzamide?

- X-ray crystallography : SHELX software is used to resolve crystal structures, particularly for confirming stereochemistry and hydrogen-bonding networks .

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methoxy and bromine groups).

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHBrNO) and isotopic patterns .

Q. How is preliminary biological activity screening conducted for this compound?

Standard assays include:

- Antimicrobial testing : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi.

- Enzyme inhibition : Fluorescence-based assays (e.g., PARP inhibition at IC values <10 µM).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .

Advanced Research Questions

Q. What mechanistic insights exist for its interaction with PARP enzymes, and how can conflicting data be resolved?

The bromobenzamide moiety binds to PARP’s NAD pocket via hydrophobic interactions, while the methoxy group stabilizes hydrogen bonds. Conflicting IC values across studies may arise from assay conditions (e.g., substrate concentration, pH). Resolve discrepancies using orthogonal methods:

- Isothermal titration calorimetry (ITC) : Quantify binding affinity.

- Cellular assays : Compare PARP-1/2 inhibition in isogenic DNA repair-deficient vs. proficient cells .

Q. How can structure-activity relationship (SAR) studies improve its therapeutic profile?

- Substituent modification : Replace methoxy with electron-withdrawing groups (e.g., nitro) to enhance PARP binding.

- Scaffold hybridization : Fuse with thiazolidinone () or oxadiazole () rings to diversify target engagement.

- Pharmacokinetic optimization : Introduce solubilizing groups (e.g., morpholine) to improve bioavailability .

Q. What strategies address contradictions in reported cytotoxicity data across cell lines?

- Dose-response normalization : Control for variations in cell density and serum content.

- Pathway profiling : RNA-seq or proteomics to identify off-target effects (e.g., ROS generation).

- Synergy studies : Test combinations with DNA-damaging agents (e.g., cisplatin) to clarify context-dependent efficacy .

Q. How are crystallographic challenges (e.g., disorder, twinning) managed during structural analysis?

- Disordered atoms : Refine using PART commands in SHELXL and apply restraints to thermal parameters.

- Twinning : Use TWIN/BASF commands in SHELX for detwinning. Validate with R <5% and CC >90% .

Q. What experimental designs bridge in vitro findings to in vivo models?

- Pharmacokinetics : Assess plasma half-life (t) and tissue distribution in rodents via LC-MS/MS.

- Xenograft models : Use PARP inhibitor-sensitive cancers (e.g., BRCA-mutant tumors) with dose regimens adjusted for metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.